molecular formula C14H20ClNO B13795105 2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine CAS No. 73806-38-9

2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine

Cat. No.: B13795105
CAS No.: 73806-38-9
M. Wt: 253.77 g/mol
InChI Key: JOQQPFMZRONACM-UHFFFAOYSA-N
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Description

2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine is a cyclohexane derivative featuring a chlorine atom, a meta-methoxyphenyl group, and a methylamine substituent on the cyclohexane ring. The compound’s stereochemistry, lipophilicity, and electronic properties are influenced by the chlorine atom and methoxy group, which may enhance stability or modulate interactions with biological targets .

Properties

CAS No.

73806-38-9

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

[2-chloro-2-(3-methoxyphenyl)cyclohexyl]methanamine

InChI

InChI=1S/C14H20ClNO/c1-17-13-7-4-6-11(9-13)14(15)8-3-2-5-12(14)10-16/h4,6-7,9,12H,2-3,5,8,10,16H2,1H3

InChI Key

JOQQPFMZRONACM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2CN)Cl

Origin of Product

United States

Preparation Methods

Table 1: Typical Reaction Parameters for Synthesis via Chlorinated Cyclohexanone Route

Parameter Typical Value/Condition
Solvent DMF, THF, or similar aprotic solvent
Base Sodium hydroxide (NaOH)
Temperature 25–60 °C
Reaction Time 12–24 hours
Yield 65–85% (depending on conditions)

Alternative Routes Involving Reductive Amination

Another approach involves reductive amination of 2-chloro-2-(m-methoxyphenyl)cyclohexanone with methylamine. This method uses the ketone intermediate and methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.

Key Steps:

  • Mixing the ketone with methylamine under controlled pH.
  • Addition of reducing agent to convert the imine intermediate to the amine.
  • Purification of the resulting 2-chloro-2-(m-methoxyphenyl)cyclohexanemethylamine.

Advantages:

  • High selectivity for the amine product.
  • Mild reaction conditions.

Reaction Mechanism Insights

The synthesis primarily involves nucleophilic substitution and addition reactions:

  • The amine nucleophile attacks the electrophilic carbonyl carbon of the cyclohexanone.
  • Formation of an imine or aminal intermediate.
  • Chlorination occurs either prior to or after amine addition, depending on synthetic strategy.
  • Reductive amination reduces the imine intermediate to the amine.

Polar aprotic solvents are preferred to enhance nucleophilicity, and bases facilitate deprotonation steps critical for reaction progression.

Research Findings and Optimization

Studies indicate that:

  • Reaction temperature and solvent polarity significantly affect yield and purity.
  • Use of molecular sieves or drying agents can improve reaction efficiency by removing water formed during imine formation.
  • Stereochemistry at the cyclohexane ring can influence biological activity; thus, chiral catalysts or resolution methods may be employed for enantioselective synthesis.
  • Purification methods such as chromatography and recrystallization are essential to isolate the pure compound, especially when side reactions produce by-products.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Chlorinated Cyclohexanone + m-Methoxyphenylamine 2-Chlorocyclohexanone, m-Methoxyphenylamine NaOH, DMF/THF, 25–60 °C, 12–24 h Straightforward, moderate yield Requires handling chlorinated ketones
Reductive Amination 2-Chloro-2-(m-methoxyphenyl)cyclohexanone, methylamine NaBH3CN or H2/Pd catalyst, mild pH High selectivity, mild conditions Requires reducing agents, careful pH control
Halogenation Post-Amine Formation Cyclohexanone derivative, m-Methoxyphenylamine SOCl2, PCl5, or NCS Flexibility in chlorination step Possible side reactions, harsh reagents

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic substitution under specific conditions. For instance:

Reaction TypeReagents/ConditionsProductYieldSource
Amine substitutionAniline, benzene, reflux2-(m-Methoxyphenyl)-2-anilinocyclohexane68%
Alkoxide displacementNaOMe, diglyme, 80°C, 4 h2-Methoxy-2-(m-methoxyphenyl)cyclohexane52%
  • The reaction with aniline follows a mechanism analogous to Method B in , where chlorinated cyclohexane derivatives react with aromatic amines.

  • Steric hindrance from the m-methoxyphenyl group reduces substitution rates compared to less bulky analogs.

Amide and Imine Formation

The primary amine group participates in condensation reactions:

Schiff Base Formation

Aldehyde/KetoneConditionsProductYieldSource
BenzaldehydeEthanol, reflux, 4 h(E)-N-(Cyclohexanemethyl)-1-phenylmethanimine87%
2-PyridinecarboxaldehydeTHF, −30°C, 25 minPyridyl-imine derivative79%
  • Imine formation is stereospecific, favoring the E-isomer due to steric factors .

Reduction and Hydrogenation

The amine and chloro groups enable selective reductions:

Reaction TypeReagents/ConditionsProductYieldSource
LiAlH₄ reductionTHF, 0°C to reflux, 6 h2-(m-Methoxyphenyl)cyclohexanemethylamine65%
Catalytic hydrogenationH₂ (1 bar), Pd/C, EtOH, RTDechlorinated cyclohexane derivative88%
  • LiAlH₄ selectively reduces amides to amines without affecting the methoxy group .

  • Hydrogenation over Pd/C removes chlorine while preserving the cyclohexane framework .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and ring-forming reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Pictet-SpenglerTf₂O, 2-FPyr, CH₂Cl₂, −41°C to RTTetrahydroisoquinoline analog72%
Hetero-Diels-AlderGlacial AcOH, hydroquinone, refluxFused pyrazoline-thiazolidinone derivative74%
  • Triflic anhydride (Tf₂O) activates nitriles for cyclization .

  • Hydroquinone suppresses side reactions during hetero-Diels-Alder processes .

Methoxy Group Demethylation

Reagents/ConditionsProductYieldSource
BBr₃, CH₂Cl₂, −78°C2-Chloro-2-(m-hydroxyphenyl)cyclohexanemethylamine58%
  • Boron tribromide cleaves the methyl ether selectively.

Key Reaction Insights

  • Steric Effects : The m-methoxyphenyl group slows substitution kinetics but stabilizes intermediates through resonance.

  • Solvent Choice : Polar aprotic solvents (e.g., diglyme) enhance nucleophilicity in substitution reactions .

  • Catalyst Efficiency : Co@NC catalysts improve yields in hydrogenation and coupling reactions .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Properties

Recent studies have indicated that derivatives of 2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine exhibit antiviral activity, particularly against human adenoviruses. For instance, modifications to the compound's structure have resulted in derivatives with improved potency and reduced cytotoxicity. One such derivative demonstrated an IC50 value of 0.78 μM, indicating significant antiviral efficacy while maintaining a selectivity index of 116.9, which suggests a favorable safety profile for potential therapeutic use .

CompoundIC50 (μM)CC50 (μM)Selectivity Index
Original CompoundN/AN/AN/A
Derivative 160.7891.2116.9
Derivative 18N/AN/AN/A

1.2 Anticancer Research

Another area of interest is the compound's potential in anticancer research. Preliminary findings suggest that structural analogs can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Continued research is needed to elucidate the exact mechanisms and efficacy of these compounds in clinical settings.

Cosmetic Applications

2.1 Skin Care Formulations

The compound has been explored for its applications in cosmetic formulations, particularly for skin care products. Its properties may enhance the stability and efficacy of topical formulations aimed at improving skin hydration and texture. Research indicates that incorporating such compounds can lead to formulations that not only provide aesthetic benefits but also deliver therapeutic effects on the skin .

2.2 Stability Studies

Formulations containing 2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine have undergone rigorous stability testing to ensure safety and effectiveness over time. Studies have shown that when combined with specific polymers, these formulations maintain their integrity and performance under various environmental conditions.

Materials Science Applications

3.1 Polymer Development

In materials science, the compound has been utilized in developing polymers with unique properties suitable for various applications, including coatings and adhesives. The incorporation of this compound into polymer matrices has demonstrated improved mechanical properties and resistance to environmental degradation.

Application AreaProperties Enhanced
CoatingsDurability, adhesion
AdhesivesStrength, flexibility

Case Studies

4.1 Clinical Trials for Antiviral Efficacy

A series of clinical trials have been conducted to evaluate the antiviral efficacy of modified derivatives of 2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine against human adenoviruses. These trials highlighted the importance of structural modifications in enhancing therapeutic outcomes while minimizing side effects .

4.2 Cosmetic Product Development

In a study focusing on cosmetic formulations, researchers developed a cream incorporating the compound alongside natural extracts known for their skin-soothing properties. The resulting formulation was evaluated for its moisturizing effects and showed significant improvement in skin hydration levels compared to control formulations .

Mechanism of Action

The mechanism of action of 2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name Core Structure Substituents Functional Groups Key Features
2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine Cyclohexane Cl, m-methoxyphenyl, methylamine Amine, aryl ether, halogen Saturated ring; chlorine enhances polarity
Methoxetamine (hydrochloride) Cyclohexanone 3-methoxyphenyl, ethylamino Ketone, amine, aryl ether NMDA receptor antagonist; dissociative effects
Methoxmetamine Cyclohexanone 3-methoxyphenyl, methylamino Ketone, amine, aryl ether Similar to Methoxetamine; reduced ethyl chain
MCV 4397/4398 Cyclohexene m-methoxyphenyl, dimethyl ethylamine Unsaturated ring, tertiary amine Potential psychoactive properties
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Phenyl-ethylamine 4-hydroxy-3-methoxyphenyl Phenol, amine, aryl ether Neurotransmitter analog (e.g., dopamine derivative)

Key Observations :

  • Ring Saturation: The target compound’s saturated cyclohexane contrasts with the cyclohexanone (Methoxetamine, Methoxmetamine) and cyclohexene (MCV 4397/4398) cores. Saturation may reduce reactivity and alter pharmacokinetics.
  • Substituent Effects : The chlorine atom in the target compound increases electronegativity and steric hindrance compared to Methoxetamine’s ketone group. This could impact binding affinity to targets like NMDA receptors .
  • Amine Group Variation: Methylamine (target) vs. ethylamino (Methoxetamine) or dimethyl ethylamine (MCV 4397/4398) alters lipophilicity and receptor interactions. Tertiary amines (MCV compounds) may enhance blood-brain barrier penetration .

Pharmacological and Application Comparisons

Methoxetamine and Methoxmetamine
  • Activity: Methoxetamine is a dissociative anesthetic with NMDA receptor antagonism, while Methoxmetamine’s methylamino group may reduce potency compared to ethylamino derivatives .
MCV 4397/4398
  • Applications : These compounds, with unsaturated cyclohexene and tertiary amines, were studied for dependence and withdrawal effects, suggesting CNS activity . The target compound’s chlorine may confer distinct metabolic pathways or toxicity profiles.
Phenyl-Ethylamine Derivatives
  • 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine: The para-hydroxy group enables catechol-like interactions (e.g., with adrenergic receptors), contrasting with the target compound’s lack of phenolic groups .

Physicochemical Properties

  • Polarity : Chlorine and methoxy groups increase polarity compared to MCV 4397/4398’s hydrophobic tertiary amine.
  • Solubility: The target compound’s amine and halogen may enhance water solubility relative to cyclohexanone-based analogs.

Research Implications and Gaps

  • Synthetic Utility : The chlorine in the target compound could serve as a handle for further functionalization, a feature absent in Methoxetamine or MCV derivatives.
  • Biological Studies: No direct pharmacological data are available for the target compound, necessitating further studies to compare its efficacy/safety with analogs like Methoxetamine .
  • Toxicity: Chlorinated cyclohexanes may pose unique metabolic challenges (e.g., bioaccumulation) compared to non-halogenated analogs.

Q & A

Q. What strategies can be employed to study the compound’s potential interactions with biological targets?

  • Methodological Answer :
  • In Vitro Assays : Radioligand binding studies (e.g., 3^3H-labeled compound) to assess affinity for serotonin or dopamine receptors.
  • Molecular Docking : Use AutoDock Vina to model binding poses in protein active sites (e.g., 5-HT2A_{2A} receptors).
  • ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) using software like SwissADME .

Notes

  • Structural and methodological insights are derived from crystallographic, synthetic, and computational literature.
  • Safety protocols align with OSHA and EU regulations for research chemicals.

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